molecular formula C5H7BrN2O B169267 3-Bromo-5-isopropyl-1,2,4-oxadiazole CAS No. 121562-07-0

3-Bromo-5-isopropyl-1,2,4-oxadiazole

Cat. No. B169267
CAS RN: 121562-07-0
M. Wt: 191.03 g/mol
InChI Key: WIDCHCHGUKABLQ-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .


Physical And Chemical Properties Analysis

3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles, including 3-Bromo-5-isopropyl-1,2,4-oxadiazole, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

These compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain, which is involved in anti-trypanosomal activity .

Antibacterial Activity

3-Bromo-5-isopropyl-1,2,4-oxadiazole derivatives have shown antibacterial activity . They have been used in the treatment of various diseases in humans and animals .

Antiviral Activity

These compounds have also demonstrated antiviral properties . They have been used in the fight against diseases like severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) .

Antifungal Activity

1,3,4-Oxadiazole derivatives, including 3-Bromo-5-isopropyl-1,2,4-oxadiazole, have shown antifungal properties . They can act as plant protection agents due to their fungicidal activity .

Insecticidal Activity

These compounds can also act as plant protection agents due to their insecticidal activity .

Organic Synthesis

3-Bromo-5-isopropyl-1,2,4-oxadiazole finds application as a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

High-Energy and Explosive Materials

Due to its high positive enthalpy of formation and high density, oxadiazole derivatives have recently gained popularity in the synthesis of high-energy and explosive materials .

Safety And Hazards

The safety information for 3-Bromo-5-isopropyl-1,2,4-oxadiazole indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .

properties

IUPAC Name

3-bromo-5-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCHCHGUKABLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropyl-1,2,4-oxadiazole

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